molecular formula C28H34N6O9 B1665793 Butalbital, aspirin and caffeine CAS No. 51005-25-5

Butalbital, aspirin and caffeine

Cat. No. B1665793
CAS RN: 51005-25-5
M. Wt: 598.6 g/mol
InChI Key: YTPUIQCGRWDPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product has been discontinued (DEA controlled substance). Aspirin mixture with Butalbital and Caffeine is combination drug of butalbital, caffeine and aspirin.

Scientific Research Applications

1. Efficacy in Treating Headaches

Butalbital, combined with aspirin and caffeine, has been found effective in placebo-controlled trials for treating episodic tension-type headaches (Silberstein & Mccrory, 2001). Additionally, its analgesic effects have been compared favorably to acetaminophen-codeine combinations in postoperative oral surgery pain, indicating its potential efficacy in various pain management scenarios (Forbes, Jones, Smith, & Gongloff, 1986).

2. Pharmacological Analysis

A study developed and validated a method for determining butalbital in serum using capillary electrophoresis, demonstrating the compound's pharmacological properties and its combination with other analgesics for treating tension headaches (Srinivasan & Bartlett, 2000).

3. Extracorporeal Elimination in Poisoning Cases

Research has shown the feasibility of extracorporeal therapy, such as hemodialysis, to augment the elimination of butalbital in cases of overdose, particularly in combination with aspirin, caffeine, and codeine (Poyant et al., 2018).

4. Teratogenicity and Pregnancy Considerations

Studies have raised concerns about the teratogenicity of butalbital when used during pregnancy, indicating potential associations with specific birth defects (Browne et al., 2014).

properties

CAS RN

51005-25-5

Product Name

Butalbital, aspirin and caffeine

Molecular Formula

C28H34N6O9

Molecular Weight

598.6 g/mol

IUPAC Name

2-acetyloxybenzoic acid;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C11H16N2O3.C9H8O4.C8H10N4O2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);2-5H,1H3,(H,11,12);4H,1-3H3

InChI Key

YTPUIQCGRWDPTM-UHFFFAOYSA-N

SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

aspirin - butalbital - caffeine
aspirin, butalbital and caffeine drug combination
aspirin, butalbital, caffeine drug combination
Dolomo
Fiorinal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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